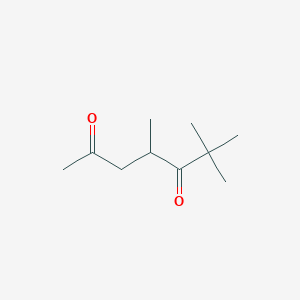
4,6,6-Trimethylheptane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethylheptane-2,5-dione is an organic compound with the molecular formula C10H18O2. It is a branched alkane with two ketone functional groups located at the second and fifth carbon atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethylheptane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 4-bromo-2,2-dimethylbutane with tert-butyllithium, followed by the addition of acetone . This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4,6,6-Trimethylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
4,6,6-Trimethylheptane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of 4,6,6-Trimethylheptane-2,5-dione involves its interaction with molecular targets through its ketone functional groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions, making the compound reactive towards various biological and chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparaison Avec Des Composés Similaires
4,6,6-Trimethylheptane-2,5-dione can be compared with other similar compounds, such as:
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Both compounds have ketone functional groups, but Meldrum’s acid has a heterocyclic core, making it structurally distinct.
4-Methylheptane-2,6-dione: This compound is similar in having ketone groups but differs in the position and number of methyl groups.
The uniqueness of this compound lies in its specific branching and functional group arrangement, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
93370-94-6 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4,6,6-trimethylheptane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
OMYCXRGQFVHFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
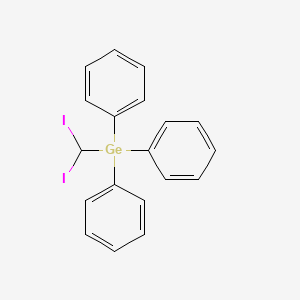
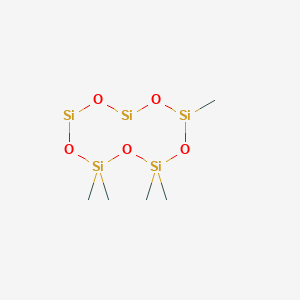
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
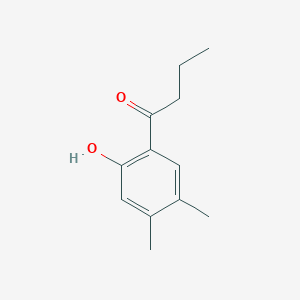
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
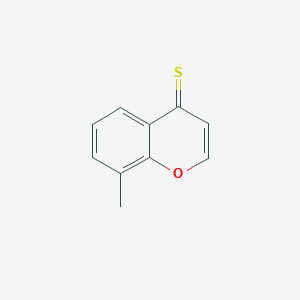

![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
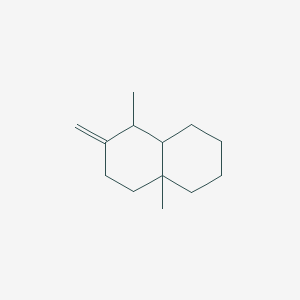
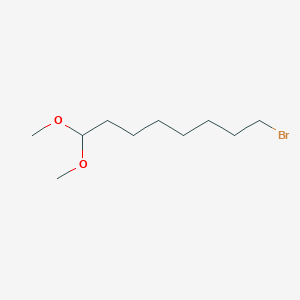
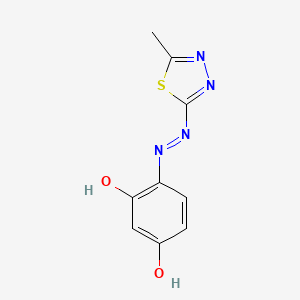
![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
